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A guide for researchers on two next-generation Kv7 potassium channel openers, detailing their

mechanism of action, preclinical data, and clinical progress.

HN37 (Pynegabine) and XEN1101 (Azetukalner) have emerged as promising next-generation

Kv7 potassium channel openers, designed to succeed the first-in-class antiepileptic drug,

Retigabine (Ezogabine). Both compounds aim to provide improved efficacy, safety, and

chemical stability. This guide offers an objective, data-driven comparison for researchers and

drug development professionals, summarizing the current state of knowledge on these two

investigational therapies.

Mechanism of Action: Targeting Neuronal
Hyperexcitability
Both HN37 and XEN1101 share a common mechanism of action: positive allosteric modulation

of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are

critical for generating the M-current, a non-inactivating potassium current that stabilizes the

neuronal membrane potential and controls firing rates. By enhancing the opening of these

channels, both drugs increase the M-current, leading to hyperpolarization of the neuronal

membrane. This action raises the threshold for action potential generation, thereby reducing

neuronal hyperexcitability, which is a hallmark of epileptic seizures.

Structurally, both compounds were engineered to avoid the chemical liabilities of Retigabine.

Specifically, their designs prevent the formation of chromophoric dimers, which were
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responsible for the pigmentation side effects observed with long-term Retigabine use.
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Caption: Shared signaling pathway for HN37 and XEN1101.

Pharmacological and Preclinical Data Comparison
Preclinical studies have demonstrated that both HN37 and XEN1101 are potent

anticonvulsants. While direct head-to-head studies are not publicly available, comparisons to

the benchmark compound, Retigabine/Ezogabine, provide valuable insights into their relative

potency and efficacy.

Table 1: In Vitro Potency at Kv7.2/7.3 Channels
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Compound Metric Value

Fold-Improvement
vs.
Retigabine/Ezogabi
ne

XEN1101
EC₅₀

(Electrophysiology)
0.042 µM[1] ~20x[1]

HN37
EC₅₀

(KCNQ2/KCNQ3)
Not reported 125x[2]

Table 2: Preclinical Anticonvulsant Efficacy in Rodent
Seizure Models

Compound Model Metric Value Notes

XEN1101 Mouse MES¹ ED₅₀
~3.8 - 5.4

mg/kg[3]

Orally

administered.

Rat MES¹ ED₅₀ 0.79 mg/kg[4]
Orally

administered.

HN37 Mouse MES¹
Therapeutic

Index

>8x vs.

Retigabine

Based on

TD₅₀/ED₅₀ ratio.

[2]

¹Maximal

Electroshock

Seizure

Clinical Development and Efficacy
XEN1101 is more advanced in its clinical development pathway, with robust data from a Phase

2b study and ongoing Phase 3 trials. HN37 has completed Phase 1 studies and is currently in a

Phase 2a trial in China.

Table 3: Clinical Trial Status and Efficacy in Focal Onset
Seizures (FOS)
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Compound
Development
Phase

Key Efficacy
Endpoint

Results

XEN1101 Phase 3 (Ongoing)

Median % reduction in

monthly FOS

frequency (Phase 2b

'X-TOLE' Trial)

25 mg: 52.8%

reduction20 mg:

46.4% reduction10

mg: 33.2%

reductionPlacebo:

18.2% reduction[5]

HN37 Phase 2a (Ongoing)
Efficacy, Safety,

Tolerability

Doses being studied:

15, 20, and 25

mg/day. Results not

yet reported.[6]

Table 4: Safety and Tolerability Profile

Compound Source
Common Treatment-
Emergent Adverse Events
(TEAEs)

XEN1101 Phase 2b 'X-TOLE' Trial

Dizziness (24.6%),

Somnolence (15.6%), Fatigue

(10.9%), Headache (10.0%)

HN37 Preclinical & Phase 1

Reported to have a "better

safety margin" than Retigabine

in preclinical studies.[2][7][8]

Phase 1 studies showed good

safety and tolerability.

Key Experimental Protocols
The following are standardized methodologies used to evaluate the anticonvulsant properties

of compounds like HN37 and XEN1101.

Maximal Electroshock Seizure (MES) Test in Rodents
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This test is a widely used preclinical model for generalized tonic-clonic seizures and assesses

a compound's ability to prevent seizure spread.[9]

Animals: Male ICR or CF-1 mice (20-25 g) or Sprague-Dawley rats.

Compound Administration: The test compound (HN37, XEN1101) or vehicle is administered,

typically orally (p.o.), at various doses to different groups of animals. Testing occurs at the

predicted time of peak effect.

Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine

hydrochloride) is applied to the corneas, followed by saline to ensure conductivity.[9][10]

Corneal electrodes are then placed on the eyes.

Stimulation: A high-frequency electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for

0.2 seconds).[9]

Observation & Endpoint: Animals are observed immediately following the stimulus. The

primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An

animal is considered protected if this tonic extension is absent.[9]

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension

endpoint (the ED₅₀) is calculated using probit analysis.[10]
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Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and is used to quantify

the potency and mechanism of channel modulators like HN37 and XEN1101.[11][12]

Cell Preparation: A cell line (e.g., HEK293 or CHO cells) stably expressing the target ion

channels (e.g., human Kv7.2 and Kv7.3 subunits) is cultured on glass coverslips.

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope

and perfused with an external recording solution. A glass micropipette, filled with an internal

solution mimicking the cytosol, is used as the recording electrode.
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Seal Formation: The micropipette is precisely positioned to touch the membrane of a target

cell. Gentle suction is applied to form a high-resistance "gigaseal" (resistance >1 GΩ)

between the pipette tip and the cell membrane.[11]

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell

membrane patch under the pipette tip. This establishes electrical and molecular continuity

between the pipette interior and the cell cytoplasm.[12]

Voltage Clamp: The amplifier is set to voltage-clamp mode, holding the cell's membrane

potential at a specific voltage (e.g., -80 mV). A series of voltage steps are applied (e.g., from

-100 mV to +40 mV) to elicit ion channel opening, and the resulting currents are recorded.

Compound Application: The test compound is added to the external solution perfusing the

cells at various concentrations. The voltage-step protocol is repeated to measure the

compound's effect on the channel currents.

Data Analysis: The recorded currents are analyzed to determine the compound's effect on

channel activation (e.g., a leftward shift in the conductance-voltage curve) and potency

(EC₅₀).

Summary and Conclusion
Both HN37 and XEN1101 represent significant advancements in the development of Kv7

potassium channel openers for epilepsy. They share a refined mechanism of action and were

designed to circumvent the liabilities of first-generation compounds.

XEN1101 is further along in clinical development, with compelling Phase 2b efficacy and

safety data in adults with focal onset seizures. Its favorable pharmacokinetic profile supports

a convenient once-daily dosing regimen.

HN37 (Pynegabine) has demonstrated very high potency and an improved safety margin in

preclinical models compared to Retigabine. It is a promising candidate currently advancing

through earlier-stage clinical trials in China.

For researchers in the field, XEN1101 provides a more extensive public dataset of clinical

efficacy and tolerability, while HN37 exemplifies a successful structural optimization strategy

leading to a highly potent preclinical candidate. The continued development of both molecules
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will be critical in determining their ultimate roles in the therapeutic landscape for epilepsy and

other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-
Ezogabine- [aesnet.org]

2. mdpi.com [mdpi.com]

3. praxismedicines.com [praxismedicines.com]

4. wpstorage3f9b8b58f9.blob.core.windows.net
[wpstorage3f9b8b58f9.blob.core.windows.net]

5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure -
PMC [pmc.ncbi.nlm.nih.gov]

6. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

7. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate. |
Semantic Scholar [semanticscholar.org]

9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

10. benchchem.com [benchchem.com]

11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

12. docs.axolbio.com [docs.axolbio.com]

To cite this document: BenchChem. [Head-to-Head Comparison: HN37 and XEN1101 in
Anticonvulsant Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12412915#head-to-head-comparison-of-hn37-and-
xen1101]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12412915?utm_src=pdf-custom-synthesis
https://aesnet.org/abstractslisting/preclinical-in-vitro-and-in-vivo-comparison-of-the-kv7-activator-xen1101-with-ezogabine-
https://aesnet.org/abstractslisting/preclinical-in-vitro-and-in-vivo-comparison-of-the-kv7-activator-xen1101-with-ezogabine-
https://www.mdpi.com/1420-3049/28/13/4888
https://praxismedicines.com/wp-content/uploads/2023/09/IEC2023_628-In-Vivo.pdf
https://wpstorage3f9b8b58f9.blob.core.windows.net/wpblob3f9b8b58f9/wp-content/uploads/2021/12/Cutts_Poster_AES2021_FINAL3.pdf
https://wpstorage3f9b8b58f9.blob.core.windows.net/wpblob3f9b8b58f9/wp-content/uploads/2021/12/Cutts_Poster_AES2021_FINAL3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11060254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11060254/
https://synapse.patsnap.com/drug/3adad2a5adef47b89081fc1625f59200
https://pubmed.ncbi.nlm.nih.gov/33929863/
https://pubmed.ncbi.nlm.nih.gov/33929863/
https://www.semanticscholar.org/paper/Discovery-of-HN37-as-a-Potent-and-Chemically-Stable-Zhang-Xu/8b2c6ee44538d54a34bc3d4e1c75765ed7be3a5c
https://www.semanticscholar.org/paper/Discovery-of-HN37-as-a-Potent-and-Chemically-Stable-Zhang-Xu/8b2c6ee44538d54a34bc3d4e1c75765ed7be3a5c
https://panache.ninds.nih.gov/TestDescription/TestMES
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Maximal_Electroshock_MES_Seizure_Model_with_Ameltolide.pdf
https://axolbio.com/publications/whole-cell-patch-clamp-protocol/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://www.benchchem.com/product/b12412915#head-to-head-comparison-of-hn37-and-xen1101
https://www.benchchem.com/product/b12412915#head-to-head-comparison-of-hn37-and-xen1101
https://www.benchchem.com/product/b12412915#head-to-head-comparison-of-hn37-and-xen1101
https://www.benchchem.com/product/b12412915#head-to-head-comparison-of-hn37-and-xen1101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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